Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 192225-64-2
VCID: VC2366917
InChI: InChI=1S/C12H17NO6/c1-2-18-11(16)5-3-4-6-12(17)19-13-9(14)7-8-10(13)15/h2-8H2,1H3
SMILES: CCOC(=O)CCCCC(=O)ON1C(=O)CCC1=O
Molecular Formula: C12H17NO6
Molecular Weight: 271.27 g/mol

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester

CAS No.: 192225-64-2

Cat. No.: VC2366917

Molecular Formula: C12H17NO6

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester - 192225-64-2

Specification

CAS No. 192225-64-2
Molecular Formula C12H17NO6
Molecular Weight 271.27 g/mol
IUPAC Name 6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl hexanedioate
Standard InChI InChI=1S/C12H17NO6/c1-2-18-11(16)5-3-4-6-12(17)19-13-9(14)7-8-10(13)15/h2-8H2,1H3
Standard InChI Key PRJOKCBRKKFOAD-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCC(=O)ON1C(=O)CCC1=O
Canonical SMILES CCOC(=O)CCCCC(=O)ON1C(=O)CCC1=O

Introduction

Chemical Identity and Structural Properties

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester is an organic compound identified by the Chemical Abstracts Service (CAS) registry number 192225-64-2 . This compound is a derivative of hexanoic acid that incorporates a pyrrolidinyl moiety, specifically featuring a 2,5-dioxo-1-pyrrolidinyl group. The structural composition of this compound includes both an ester group and a succinimidyl functionality, which contributes to its chemical reactivity and potential applications in organic synthesis.

Basic Identification Parameters

The compound's identity can be characterized through several standard parameters, as presented in Table 1 below:

ParameterValueSource
CAS Number192225-64-2
Molecular FormulaC12H17NO6
Molecular Weight211.301 g/mol or 271.27 g/mol*
VCID (Vendor Catalog ID)VC2366917

*Note: There is a discrepancy in the reported molecular weight between different sources, with source reporting 211.301 g/mol and source reporting 271.27 g/mol. This inconsistency could be due to differences in calculation methods or possible errors in reporting.

Structural Features

The compound contains several key functional groups that define its chemical behavior:

  • An ethyl ester group

  • A pyrrolidinyl moiety (specifically 2,5-dioxo-1-pyrrolidinyl)

  • A hexanoic acid backbone

  • An oxy linkage connecting the pyrrolidinyl group

These structural elements collectively contribute to the compound's reactivity profile, particularly its potential to participate in various organic reactions involving the ester group and the pyrrolidinyl moiety.

Physical and Chemical Properties

Documented Properties

Based on the available search results, the following properties have been documented:

PropertyValueSource
Physical StateNot explicitly stated (likely solid)-
FlashpointNot available
Melting PointNot available
Boiling PointNot available
DensityNot available
SolubilityNot explicitly stated

Synthesis and Manufacturing

Supplier CodePackage SizePurityPrice (¥)Availability
JSH69179-5g5g>95%¥15,028.00Backorder

This indicates that while the compound is commercially produced, it may be a specialty chemical with limited production volumes, consistent with its research-oriented applications.

Hazard IndicationDescriptionSource
Warning Level"warning"
Potential HazardsH303: May be harmful if swallowed
H313: May be harmful in contact with skin
H333: May be harmful if inhaled
Storage ParameterRecommendationDurationSource
Short-term storage-4°C6-12 weeks
Long-term storage-20°C1-2 years
Transportation0°CDuring transport

These storage recommendations suggest that the compound may undergo degradation at room temperature, possibly due to hydrolysis of the ester groups or other decomposition pathways. The requirement for cold storage indicates temperature sensitivity that should be considered in research planning.

Comparison with Related Compounds

While direct comparative data is limited in the search results, examining structurally related compounds can provide insights into the potential properties and applications of Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester.

Structural Analogues

N-Succinimidyl 6-maleimidohexanoate (CAS: 55750-63-5), described in search result , shares some structural similarities, particularly in containing both a succinimidyl group and a hexanoate backbone. This related compound:

  • Contains both a maleimide group and an NHS ester

  • Can label primary amines of proteins and other amine-containing molecules

  • Reacts with thiol groups to form covalent bonds

  • Is used to connect biomolecules with thiols

These properties may provide insights into potential applications of our target compound, particularly in biochemical research and conjugation chemistry.

Other Hexanoic Acid Derivatives

Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester (CAS: 7425-14-1), described in search result , represents another hexanoic acid derivative with different substitution patterns. While structurally distinct from our target compound, it provides context regarding:

  • Hydrolysis pathways of hexanoic acid esters

  • Potential metabolic considerations

  • General toxicological concerns for this class of compounds

Current Research Status and Limitations

The research landscape for Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester appears to be relatively limited based on the available search results.

Research Gaps

Several notable gaps exist in the current understanding of this compound:

  • Limited data on physicochemical properties (melting point, boiling point, solubility)

  • Absence of comprehensive toxicological studies

  • Lack of detailed reaction mechanisms and synthetic protocols

  • Minimal information on biological activity or pharmacological properties

  • No published research findings specific to this compound's applications

Future Research Directions

Based on the compound's structure and the applications of related compounds, potential areas for future research might include:

  • Optimization of synthetic routes to improve yield and purity

  • Exploration of bioconjugation applications in protein modification

  • Investigation of potential uses in drug delivery systems

  • Assessment of stability under various conditions

  • Development of analytical methods for detection and quantification

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